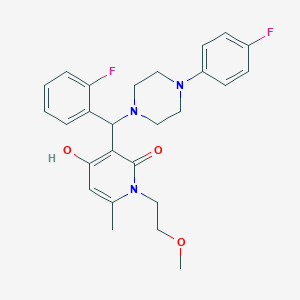

![molecular formula C19H16O2 B2842444 2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 662159-46-8](/img/structure/B2842444.png)

2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

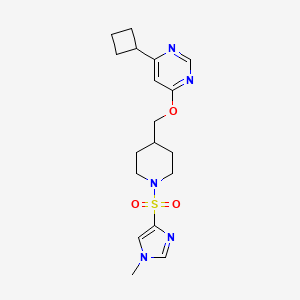

“2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde” is an organic compound that contains a carbonyl group. The carbonyl group is bonded to at least one hydrogen atom, which classifies it as an aldehyde . The compound also contains a naphthalene ring, a benzyl group, and a methyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(ethynyloxy)naphthaene-1-carbaldehyde involves the reaction of substituted naphthalene derivatives, having hydroxyl and carbonyl groups, with propargyl bromide in the presence of K2CO3 base .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a naphthalene ring with a carbonyl group at the 1-position and a 3-methylbenzyl group attached via an oxygen atom at the 2-position .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that “this compound” would undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Fluorescent Detection Applications

- Naphthalene derivatives, closely related to "2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde," have been used in fluorescent detection. For instance, naphthalene-2,3-dicarbaldehyde (NDA) reacts with cyanide to yield unique crystalline products, indicating potential applications in fluorescent detection of specific compounds (McGill et al., 2005).

Synthesis of Novel Compounds

- Naphthopyranoisoxazoles and naphthopyranoisoxazolines have been synthesized from compounds similar to "this compound," showcasing the versatility of naphthalene derivatives in organic synthesis (Liaskopoulos et al., 2008).

Chiral Catalyst Applications

- Certain naphthalene derivatives have shown potential as chiral catalysts in organic reactions. For example, 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, structurally similar to the compound , has been a potent chiral catalyst in addition reactions (Huang et al., 2007).

Material Science Applications

- In the field of material science, naphthalene derivatives have been used to synthesize optically active oligonaphthalenes, which are crucial in developing advanced materials (Tsubaki et al., 2003).

Photophysical Characterization

- Studies have also explored the photophysical properties of organotin compounds derived from Schiff bases, indicating the relevance of naphthalene derivatives in the development of organic light-emitting diodes (García-López et al., 2014).

Selective Oxidation Processes

- Research has demonstrated the selective oxidation of various alkylaromatic compounds, including naphthalene derivatives, to aromatic aldehydes and carboxylic acids, highlighting potential applications in chemical synthesis (Fraga-Dubreuil et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-[(3-methylphenyl)methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-14-5-4-6-15(11-14)13-21-19-10-9-16-7-2-3-8-17(16)18(19)12-20/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDZGDSONUFWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C3=CC=CC=C3C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2842363.png)

![N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide](/img/structure/B2842374.png)

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)

![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)

![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)